molecular formula C7H3ClINS B11839742 Thieno[2,3-b]pyridine, 4-chloro-2-iodo-

Thieno[2,3-b]pyridine, 4-chloro-2-iodo-

Cat. No.: B11839742
M. Wt: 295.53 g/mol
InChI Key: RTGAIOFCRZNMAN-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Thienopyridine Scaffolds

Halogenated thienopyridines are a class of heterocyclic compounds that have garnered considerable attention from the scientific community. The fusion of a thiophene (B33073) ring and a pyridine (B92270) ring results in a bicyclic system with unique electronic and chemical characteristics. The incorporation of halogen atoms, such as chlorine, bromine, and iodine, at specific positions on this scaffold dramatically influences the molecule's reactivity and potential applications.

These halogen atoms serve as versatile synthetic handles, enabling a wide array of chemical transformations. They are particularly amenable to various cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira reactions, which are powerful tools for constructing complex molecular architectures. The differential reactivity of various halogens on the same molecule can allow for selective, stepwise functionalization, further enhancing their synthetic utility. This strategic halogenation is a key approach in the development of novel pharmaceuticals and functional organic materials. nih.gov

Overview of Thieno[2,3-b]pyridine (B153569) Derivatives in Organic Synthesis and Materials Science

Thieno[2,3-b]pyridine derivatives are of great theoretical and practical interest. mdpi.com In the realm of medicinal chemistry, this scaffold is a component of various biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antiviral activities. synhet.comresearchgate.net For instance, certain derivatives have been investigated for their potential to inhibit specific enzymes or receptors implicated in disease pathways. researchgate.net

In materials science, the planar structure and electron-rich nature of the thieno[2,3-b]pyridine core make it an attractive component for organic electronic materials. nih.gov Derivatives of this scaffold have been explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the electronic properties of the thieno[2,3-b]pyridine system through the introduction of various substituents allows for the tuning of their photophysical and electrochemical characteristics to meet the specific demands of these applications. nih.gov

Research Rationale for Thieno[2,3-b]pyridine, 4-chloro-2-iodo- as a Versatile Synthon

While specific research findings on Thieno[2,3-b]pyridine, 4-chloro-2-iodo- are not extensively documented in publicly available literature, its structure suggests a significant potential as a versatile synthetic intermediate, or "synthon." The presence of two different halogen atoms at distinct positions on the thieno[2,3-b]pyridine core is of particular strategic importance.

The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the 2-position (iodo) while leaving the 4-position (chloro) intact for subsequent transformations. This orthogonal reactivity is highly desirable in the synthesis of complex, polysubstituted thieno[2,3-b]pyridine derivatives.

For example, a Sonogashira coupling could be performed selectively at the 2-position, followed by a Suzuki or Buchwald-Hartwig amination at the 4-position. This stepwise approach provides a controlled and efficient route to novel molecules that would be difficult to access through other synthetic strategies. The specific electronic effects of the chloro and iodo substituents on the thienopyridine ring system would also influence the regioselectivity of further electrophilic or nucleophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

4-chloro-2-iodothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3ClINS/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H

InChI Key

RTGAIOFCRZNMAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(S2)I

Origin of Product

United States

Synthetic Methodologies for Thieno 2,3 B Pyridine, 4 Chloro 2 Iodo

Strategies for Constructing the Thieno[2,3-b]pyridine (B153569) Core System

The formation of the fused thieno[2,3-b]pyridine scaffold is a critical first step, with several established strategies available to organic chemists.

Annulation and Cyclization Approaches for the Thiophene (B33073) Ring Formation

One of the most common strategies involves the annulation, or ring-closing, reaction to form the thiophene ring onto a functionalized pyridine (B92270) precursor.

A primary method is the Thorpe-Ziegler reaction , which typically starts with 3-cyanopyridine-2(1H)-thiones. These precursors are first S-alkylated with an agent containing an electron-withdrawing group (EWG), such as α-halo-ketones, -esters, or -nitriles. The resulting intermediate then undergoes an intramolecular, base-catalyzed cyclization to form a 3-aminothieno[2,3-b]pyridine derivative. researchgate.netarkat-usa.orgwikipedia.org The choice of base and reaction conditions can vary, with catalysts ranging from sodium ethoxide to potassium carbonate. nih.gov

Another well-established route begins with 2-chloronicotinonitriles . These compounds react with various sulfur-containing nucleophiles, like α-mercaptoacetates or related thiols, to form an intermediate that subsequently cyclizes to yield the thieno[2,3-b]pyridine core. This approach is versatile and allows for a variety of substituents on the thiophene ring. mdpi.com

Table 1: Thiophene Ring Annulation Strategies
MethodStarting MaterialKey ReagentsProduct TypeReference
Thorpe-Ziegler Cyclization3-Cyanopyridine-2(1H)-thione1. α-Halo compound (e.g., ethyl bromoacetate) 2. Base (e.g., NaOEt, K₂CO₃)3-Aminothieno[2,3-b]pyridine derivative researchgate.netarkat-usa.orgwikipedia.org
From 2-Chloronicotinonitriles2-Chloronicotinonitrileα-Mercaptoacetate or other α-mercapto carbonyl compoundsSubstituted thieno[2,3-b]pyridine mdpi.com

Pyridine Ring Closure Methodologies

An alternative and highly effective approach involves constructing the pyridine ring onto a pre-existing, suitably functionalized thiophene. This is particularly relevant for the synthesis of the target compound as it can directly install the C-4 chloro substituent.

The most notable of these methods is the Vilsmeier-Haack reaction . thieme-connect.comresearchgate.netresearchgate.net This reaction utilizes N-protected 3-acetyl-2-aminothiophenes as starting materials. researchgate.netresearchgate.net Treatment with the Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leads to a cyclization and dehydration cascade. rsc.orgthieme-connect.com Critically, this process not only forms the pyridine ring but also introduces a chlorine atom at the C-4 position, yielding a 4-chlorothieno[2,3-b]pyridine (B3024653) directly. researchgate.netrsc.org The reaction conditions, particularly temperature, can be tuned. Higher temperatures (e.g., 100 °C) favor the formation of the 4-chlorothieno[2,3-b]pyridine, while lower temperatures may yield a mixture including the 4-chloro-3-formyl derivative. researchgate.net

Table 2: Pyridine Ring Closure via Vilsmeier-Haack Reaction
Starting MaterialKey ReagentsConditionsProductReference
N-(3-acetylthiophen-2-yl)acetamidePOCl₃, DMF (Vilsmeier-Haack Reagent)100 °C4-Chlorothieno[2,3-b]pyridine derivative researchgate.netresearchgate.net
N-(3-acetylthiophen-2-yl)acetamidePOCl₃, DMF (Vilsmeier-Haack Reagent)65 °CMixture of 4-chloro- and 4-chloro-3-formyl-thieno[2,3-b]pyridine researchgate.netrsc.org

Introduction and Regioselective Placement of Halogen Substituents at C-2 and C-4

With the core heterocyclic system in place, the next phase is the specific and regioselective introduction of the iodine and chlorine atoms at the C-2 and C-4 positions, respectively.

Iodination Strategies at the C-2 Position

The thiophene ring within the thieno[2,3-b]pyridine system is electron-rich and thus susceptible to electrophilic substitution. The C-2 position is the most activated site for such reactions. Therefore, direct iodination of a pre-formed thieno[2,3-b]pyridine intermediate is a feasible strategy.

This transformation is typically achieved using electrophilic iodinating agents. Reagents such as N-iodosuccinimide (NIS) or a combination of iodine (I₂) and an oxidizing agent are commonly employed for the regioselective iodination of thiophene and related fused systems. The reaction of a 4-chlorothieno[2,3-b]pyridine intermediate with NIS in a suitable solvent would be expected to yield the desired 4-chloro-2-iodo-thieno[2,3-b]pyridine. This type of iodocyclization and subsequent functionalization has been demonstrated in related quinoline (B57606) systems, highlighting its utility. researchgate.net

Chlorination Strategies at the C-4 Position

As previously discussed, the most direct method for introducing the chlorine atom at the C-4 position is concurrently during the pyridine ring formation using the Vilsmeier-Haack reaction on an N-protected 2-aminothiophene precursor. thieme-connect.comrsc.org

An alternative, stepwise strategy involves the synthesis of a thieno[2,3-b]pyridin-4-one intermediate. This pyridone can then be converted to the 4-chloro derivative by treatment with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this type of transformation, converting the pyridone tautomer into the corresponding 4-chloropyridine. researchgate.netresearchgate.netrsc.org This two-step approach provides another reliable pathway to the crucial 4-chloro intermediate.

Sequential vs. Concurrent Halogenation Pathways

Given the distinct electronic properties of the thiophene and pyridine rings, a concurrent, one-pot introduction of both iodine at C-2 and chlorine at C-4 is synthetically impractical. The conditions required for each halogenation are fundamentally different. Electrophilic iodination at the electron-rich C-2 position contrasts sharply with the conditions needed for chlorination at the electron-deficient C-4 position of the pyridine ring.

Therefore, a sequential pathway is necessary. The most logical and synthetically efficient sequence is as follows:

Step 1: Formation of the 4-Chloro Intermediate. First, the 4-chlorothieno[2,3-b]pyridine core is synthesized. This is preferably done using the Vilsmeier-Haack cyclization of an N-protected 3-acetyl-2-aminothiophene, which directly installs the chlorine atom at C-4. researchgate.netrsc.org Alternatively, one could synthesize the corresponding thieno[2,3-b]pyridin-4-one and subsequently chlorinate it with POCl₃. researchgate.net

Step 2: Iodination of the C-2 Position. The resulting 4-chlorothieno[2,3-b]pyridine is then subjected to electrophilic iodination. Treatment with a reagent like N-iodosuccinimide (NIS) selectively installs the iodine atom at the activated C-2 position of the thiophene ring, completing the synthesis of 4-chloro-2-iodo-thieno[2,3-b]pyridine.

This stepwise approach allows for controlled, regioselective installation of both halogen substituents, making it the preferred route for obtaining the target molecule.

Precursor Synthesis and Chemical Transformations Leading to Thieno[2,3-b]pyridine, 4-chloro-2-iodo-

The formation of the 4-chlorothieno[2,3-b]pyridine backbone is effectively achieved through a Vilsmeier-Haack type cyclization reaction. libretexts.org This method utilizes an N-protected 2-amino-3-acetylthiophene as the starting material. Specifically, the reaction of N-(3-acetylthiophen-2-yl)acetamide with a Vilsmeier-Haack reagent, such as phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), leads to a simultaneous cyclization and chlorination to form the pyridine ring. libretexts.org The reaction conditions, particularly temperature, are crucial. Conducting the reaction at elevated temperatures (e.g., 100 °C) favors the formation of the desired 4-chlorothieno[2,3-b]pyridine. libretexts.org

Table 1: Synthesis of 4-chlorothieno[2,3-b]pyridine Precursor
Starting MaterialReagentsConditionsProductReference
N-(3-acetylthiophen-2-yl)acetamideVilsmeier-Haack Reagent (e.g., POCl₃/DMF)100 °C4-chlorothieno[2,3-b]pyridine libretexts.org

Once the 4-chlorothieno[2,3-b]pyridine precursor is obtained, the final step is the introduction of an iodine atom at the 2-position. The thiophene moiety of the thieno[2,3-b]pyridine system is susceptible to electrophilic substitution, with the C2-position being the most reactive site. Direct electrophilic iodination can be accomplished using various reagents. Common methods for the iodination of aromatic and heteroaromatic rings include the use of N-iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid, or a combination of molecular iodine (I₂) with an oxidizing agent such as hydrogen peroxide or copper(II) chloride. libretexts.orgorganic-chemistry.org These oxidizing agents convert molecular iodine into a more potent electrophilic species, often represented as I⁺, which then attacks the electron-rich thiophene ring. libretexts.org

An alternative approach to achieve regioselective iodination involves a halogen-metal exchange followed by quenching with an iodine source. The proton at the C2-position of the thieno[2,3-b]pyridine ring is the most acidic. Therefore, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures can selectively deprotonate this position to form a 2-lithiated intermediate. abertay.ac.uk This highly reactive organometallic species can then be treated with molecular iodine (I₂) to afford 4-chloro-2-iodo-thieno[2,3-b]pyridine with high precision. abertay.ac.uk

Table 2: Chemical Transformation to 4-chloro-2-iodo-thieno[2,3-b]pyridine
PrecursorMethodTypical ReagentsProductReference
4-chlorothieno[2,3-b]pyridineElectrophilic IodinationN-Iodosuccinimide (NIS), Trifluoroacetic acid; or I₂ / H₂O₂4-chloro-2-iodo-thieno[2,3-b]pyridine libretexts.orgorganic-chemistry.orgresearchgate.net
Lithiation and Iodination1. n-Butyllithium (n-BuLi) 2. Iodine (I₂) abertay.ac.uk

Chemical Reactivity and Derivatization of Thieno 2,3 B Pyridine, 4 Chloro 2 Iodo

Transition Metal-Catalyzed Cross-Coupling Reactions at C-2 and C-4 Positions

The presence of two distinct halogen atoms at the C-2 (iodo) and C-4 (chloro) positions of the thieno[2,3-b]pyridine (B153569) ring allows for regioselective functionalization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the C-2 position. nrochemistry.comlibretexts.org Subsequent modification at the C-4 position can then be achieved under different reaction conditions. This stepwise approach provides a powerful strategy for the synthesis of disubstituted thieno[2,3-b]pyridines.

Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of 4-chloro-2-iodo-thieno[2,3-b]pyridine, this reaction allows for the introduction of various aryl and heteroaryl groups.

The general order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl. researchgate.net This differential reactivity allows for selective coupling at the more reactive C-2 iodo position while leaving the C-4 chloro position intact. Subsequent coupling at the C-4 position can be achieved, often under more forcing conditions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

EntryAryl Boronic AcidCatalystBaseSolventTemperature (°C)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/Ethanol (B145695)1104-chloro-2-phenyl-thieno[2,3-b]pyridineGood
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₃PO₄DMF1004-chloro-2-(4-methoxyphenyl)-thieno[2,3-b]pyridineNot specified
3Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane904-chloro-2-(pyridin-3-yl)-thieno[2,3-b]pyridineNot specified

This table is illustrative and based on general conditions for Suzuki-Miyaura reactions. mdpi.comresearchgate.netacademie-sciences.fr Specific yields for the named compound were not found in the provided search results.

Research has shown that palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand are effective for these transformations. researchgate.netacademie-sciences.fr The choice of base, such as sodium carbonate, potassium phosphate, or cesium carbonate, and solvent, like a mixture of toluene and ethanol or dimethylformamide (DMF), can influence the reaction efficiency. researchgate.netmdpi.comacademie-sciences.fr For instance, in some cases, DMF can lead to better yields compared to 1,4-dioxane, although its removal can be challenging. mdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. libretexts.orgorganic-chemistry.org This reaction can be applied to 4-chloro-2-iodo-thieno[2,3-b]pyridine to introduce various amine functionalities, which are prevalent in many biologically active molecules.

Similar to the Suzuki coupling, the greater reactivity of the C-I bond compared to the C-Cl bond allows for selective amination at the C-2 position. nrochemistry.com The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. wuxiapptec.comrsc.org

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterExamples
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂
Ligand BINAP, Xantphos, P(t-Bu)₃
Base NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C

This table provides a general overview of conditions based on literature for Buchwald-Hartwig amination. wuxiapptec.comrsc.orgcommonorganicchemistry.com Specific examples for the title compound were not explicitly detailed in the search results.

The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org The base is also a key parameter, with sodium tert-butoxide (NaOtBu) being commonly used, although weaker bases like cesium carbonate can be employed for substrates sensitive to strong bases. wuxiapptec.comcommonorganicchemistry.com

Heck Reaction and Variants

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkenyl groups onto the thieno[2,3-b]pyridine core.

The reaction typically involves a palladium catalyst, such as palladium(II) acetate, often with a phosphine ligand like triphenylphosphine (B44618), and a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.orgthieme-connect.de The general reactivity trend of aryl halides in the Heck reaction is I > Br > OTf > Cl, which again suggests that the reaction would occur preferentially at the C-2 position of 4-chloro-2-iodo-thieno[2,3-b]pyridine. libretexts.org

Table 3: Typical Heck Reaction Parameters

ComponentExample Reagents/Conditions
Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile
Alkene Acrylates, Styrene

This table is a generalized representation of Heck reaction conditions. wikipedia.orgorganic-chemistry.orgthieme-connect.de Specific applications to the title compound were not found in the search results.

The Heck reaction is known for its high stereoselectivity, typically affording the E-isomer of the resulting alkene. organic-chemistry.org

Stille Coupling Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction offers a broad scope for the types of carbon fragments that can be introduced.

The reactivity of the organic halide in the Stille reaction generally follows the order I > Br > Cl. libretexts.org This selectivity allows for the functionalization of the C-2 position of 4-chloro-2-iodo-thieno[2,3-b]pyridine. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. libretexts.org

Table 4: General Stille Coupling Reaction Components

ComponentDescription
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Organotin Reagent R-Sn(Alkyl)₃ (R = vinyl, aryl, etc.)
Solvent Toluene, THF, DMF
Additives LiCl (can enhance reaction rate)

This table outlines the general components for a Stille coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org Detailed examples for the title compound are not available in the provided search results.

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Sonogashira Coupling Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a carbon-carbon bond. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl, which permits selective alkynylation at the C-2 position of 4-chloro-2-iodo-thieno[2,3-b]pyridine. libretexts.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. wikipedia.orgnih.gov

Table 5: Typical Sonogashira Coupling Conditions

ComponentExample Reagents/Conditions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, Piperidine, DIPA
Solvent THF, DMF

This table provides a general summary of Sonogashira coupling conditions. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov Specific examples for the title compound were not found.

Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. organic-chemistry.orgnih.gov

Other C-C and C-Heteroatom Bond Forming Reactions

Beyond the major named cross-coupling reactions, other transformations can be envisaged for the derivatization of 4-chloro-2-iodo-thieno[2,3-b]pyridine. For instance, unexpected C-O bond formation has been observed in Suzuki-type couplings of related chlorothienopyrimidines when solvents are not properly degassed, leading to the formation of ether linkages instead of the expected C-C bond. researchgate.net This highlights the importance of carefully controlled reaction conditions.

Furthermore, functionalization can also occur through oxidative dimerization processes, as has been observed with related 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to complex polyheterocyclic structures. nih.govacs.org While not a direct derivatization of the title compound, this demonstrates the potential for the thieno[2,3-b]pyridine core to undergo various chemical transformations.

Chemoselectivity and Regioselectivity in Dihalogenated Thienopyridine Reactions

The presence of two different halogen atoms on the thieno[2,3-b]pyridine core allows for selective reactions at either the C-2 or C-4 position, depending on the reaction conditions. This chemoselectivity is a cornerstone of its utility in synthetic chemistry.

Differential Reactivity of C-Iodine vs. C-Chlorine Bonds

In cross-coupling reactions, the carbon-iodine bond at the 2-position of 4-chloro-2-iodo-thieno[2,3-b]pyridine is significantly more reactive than the carbon-chlorine bond at the 4-position. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Consequently, oxidative addition to a low-valent metal catalyst, such as palladium(0), occurs preferentially at the C-I bond. This allows for selective functionalization at the 2-position while leaving the 4-chloro substituent intact for subsequent transformations.

This differential reactivity enables a sequential functionalization strategy. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the 2-position, followed by a subsequent coupling or nucleophilic substitution at the 4-position.

Influence of Catalyst Systems and Ligand Design on Selectivity

The choice of catalyst and ligands is crucial in modulating the selectivity and efficiency of cross-coupling reactions involving dihalogenated thienopyridines. Palladium-based catalysts are commonly employed, and the ligand coordinated to the palladium center plays a pivotal role in the catalytic cycle.

For selective reactions at the more reactive C-I bond, standard palladium catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine can be effective. However, to achieve high yields and selectivity, and to facilitate subsequent reactions at the less reactive C-Cl bond, more sophisticated ligand systems are often necessary. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), can enhance the rate of oxidative addition and reductive elimination, enabling efficient coupling at the sterically hindered and less reactive 4-position.

The design of the ligand can also influence the chemoselectivity. By tuning the steric and electronic properties of the ligand, it is possible to favor the reaction at one halogenated site over the other, even in cases where the intrinsic reactivity difference is less pronounced.

Solvent and Additive Effects on Reaction Outcomes

The solvent and the presence of additives can significantly impact the outcome of reactions with 4-chloro-2-iodo-thieno[2,3-b]pyridine. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates in the catalytic cycle. For instance, polar aprotic solvents like DMF or dioxane are often used in palladium-catalyzed cross-coupling reactions.

Additives, particularly bases in cross-coupling reactions, are critical. The choice of base (e.g., carbonates, phosphates, or alkoxides) can affect the reaction rate and selectivity. In some cases, the addition of a phase-transfer catalyst can be beneficial, especially in biphasic reaction systems. nih.gov

Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring of the thieno[2,3-b]pyridine scaffold is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. nih.gov In 4-chloro-2-iodo-thieno[2,3-b]pyridine, the 4-chloro substituent is a suitable leaving group for SNAr reactions.

Following a selective cross-coupling reaction at the 2-position, the remaining 4-chloro group can be displaced by a variety of nucleophiles. This allows for the introduction of amino, alkoxy, and thioether functionalities, among others. The reactivity of the 4-chloro group towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups on the pyridine ring or by the coordination of a Lewis acid to the pyridine nitrogen.

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the thieno[2,3-b]pyridine core is generally less facile due to the electron-deficient nature of the pyridine ring. When such reactions do occur, they typically take place on the more electron-rich thiophene (B33073) ring. For the parent thieno[2,3-b]pyridine, electrophilic attack, such as nitration, has been reported to occur at the C-3 position under forcing conditions. scispace.com

For 4-chloro-2-iodo-thieno[2,3-b]pyridine, electrophilic substitution is expected to be challenging due to the deactivating effect of the halogen substituents. If an electrophilic substitution were to be attempted, the 3-position would be the most likely site of reaction, although this would likely require harsh reaction conditions and may lead to a mixture of products.

Oxidative and Reductive Transformations of the Thienopyridine Core

The thieno[2,3-b]pyridine scaffold can undergo oxidative and reductive transformations, providing further avenues for derivatization.

Oxidative Transformations: The sulfur atom in the thiophene ring can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.govacs.org This transformation can alter the electronic properties and biological activity of the molecule. The pyridine nitrogen can also be oxidized to an N-oxide. nih.gov These oxidative transformations can also serve to activate the ring system for subsequent reactions. For instance, oxidation of the sulfur can increase the acidity of adjacent protons, facilitating their removal and subsequent functionalization.

Reductive Transformations: The pyridine ring of the thieno[2,3-b]pyridine system can be reduced under certain conditions. For example, catalytic hydrogenation can lead to the corresponding tetrahydropyridine (B1245486) derivative. The halogen substituents can also be removed through reductive dehalogenation, which can be useful for preparing the corresponding des-halo derivatives or for introducing hydrogen isotopes for labeling studies.

Data Tables

Table 1: Reactivity of Halogenated Positions in 4-chloro-2-iodo-thieno[2,3-b]pyridine

PositionHalogenBond TypeRelative Reactivity in Cross-CouplingSusceptibility to Nucleophilic Substitution
2IodineC-IHighLow
4ChlorineC-ClLowHigh

Table 2: Common Reaction Types and Corresponding Positions on the Thieno[2,3-b]pyridine Core

Reaction TypePrimary Reactive Site(s)Notes
Palladium-Catalyzed Cross-CouplingC-2 (C-I) > C-4 (C-Cl)Sequential functionalization is possible.
Nucleophilic Aromatic SubstitutionC-4Requires a good leaving group like chlorine.
Electrophilic Aromatic SubstitutionC-3Generally requires harsh conditions.
OxidationSulfur, Pyridine NitrogenLeads to sulfoxides/sulfones and N-oxides.

Functional Group Interconversions and Strategic Derivatization

The chemical versatility of Thieno[2,3-b]pyridine, 4-chloro-2-iodo- stems from the differential reactivity of its two halogen atoms. The carbon-iodine bond at the 2-position is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond at the 4-position. This difference in reactivity allows for a site-selective approach to derivatization, where the 2-position can be functionalized while leaving the 4-chloro group intact for subsequent transformations. Conversely, the 4-position is more activated towards nucleophilic aromatic substitution (SNAr) reactions. This orthogonal reactivity is a powerful tool for the systematic construction of complex molecular architectures.

Site-Selective Cross-Coupling Reactions at the C2-Position

The 2-iodo substituent serves as a versatile handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds. In the case of Thieno[2,3-b]pyridine, 4-chloro-2-iodo- , this reaction can be selectively performed at the C2-position by reacting it with various boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Examples of Predicted Suzuki-Miyaura Coupling Reactions at the C2-Position

Aryl/Heteroaryl Boronic Acid Product Catalyst Base Solvent Predicted Yield
Phenylboronic acid 4-chloro-2-phenyl-thieno[2,3-b]pyridine Pd(PPh3)4 Na2CO3 Toluene/Ethanol/Water Good
4-Methoxyphenylboronic acid 4-chloro-2-(4-methoxyphenyl)-thieno[2,3-b]pyridine Pd(dppf)Cl2 K2CO3 1,4-Dioxane/Water Good to Excellent

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further synthetic transformations or as part of the final molecular structure. This reaction involves the coupling of Thieno[2,3-b]pyridine, 4-chloro-2-iodo- with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Table 2: Examples of Predicted Sonogashira Coupling Reactions at the C2-Position

Terminal Alkyne Product Catalyst Co-catalyst Base Solvent Predicted Yield
Phenylacetylene (B144264) 4-chloro-2-(phenylethynyl)-thieno[2,3-b]pyridine Pd(PPh3)2Cl2 CuI Et3N THF/DMF Good to Excellent
Ethynyltrimethylsilane 4-chloro-2-((trimethylsilyl)ethynyl)-thieno[2,3-b]pyridine Pd(PPh3)4 CuI Diisopropylamine Toluene Good

Nucleophilic Aromatic Substitution at the C4-Position

The 4-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused thieno[2,3-b]pyridine system and the pyridine nitrogen. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities at the C4-position. These reactions are often carried out at elevated temperatures or with the use of a strong base.

Table 3: Examples of Predicted Nucleophilic Aromatic Substitution Reactions at the C4-Position

Nucleophile Product Conditions Solvent Predicted Yield
Morpholine (B109124) 2-iodo-4-(morpholin-4-yl)-thieno[2,3-b]pyridine Heat DMSO Good
Sodium methoxide 2-iodo-4-methoxy-thieno[2,3-b]pyridine NaH, then MeOH THF Moderate to Good

Sequential Derivatization Strategies

The orthogonal reactivity of the 2-iodo and 4-chloro positions allows for a stepwise derivatization strategy. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C2-position, followed by a nucleophilic aromatic substitution at the C4-position. This sequential approach provides a powerful pathway to synthesize highly functionalized thieno[2,3-b]pyridine derivatives with precise control over the substitution pattern.

For example, Thieno[2,3-b]pyridine, 4-chloro-2-iodo- could first undergo a Sonogashira coupling with phenylacetylene to yield 4-chloro-2-(phenylethynyl)-thieno[2,3-b]pyridine. This intermediate can then be subjected to a nucleophilic substitution with morpholine to afford the final product, 2-(phenylethynyl)-4-(morpholin-4-yl)-thieno[2,3-b]pyridine. This stepwise functionalization is a cornerstone in the construction of libraries of compounds for drug discovery programs.

Table 4: Compound Names Mentioned in the Article

Compound Name
Thieno[2,3-b]pyridine, 4-chloro-2-iodo-
4-chloro-2-phenyl-thieno[2,3-b]pyridine
4-chloro-2-(4-methoxyphenyl)-thieno[2,3-b]pyridine
4-chloro-2-(pyridin-3-yl)-thieno[2,3-b]pyridine
Phenylboronic acid
4-Methoxyphenylboronic acid
Pyridin-3-ylboronic acid
4-chloro-2-(phenylethynyl)-thieno[2,3-b]pyridine
4-chloro-2-((trimethylsilyl)ethynyl)-thieno[2,3-b]pyridine
(4-chloro-thieno[2,3-b]pyridin-2-yl)-prop-2-yn-1-ol
Phenylacetylene
Ethynyltrimethylsilane
Propargyl alcohol
2-iodo-4-(morpholin-4-yl)-thieno[2,3-b]pyridine
2-iodo-4-methoxy-thieno[2,3-b]pyridine
N-phenyl-2-iodo-thieno[2,3-b]pyridin-4-amine
Morpholine
Sodium methoxide
Aniline

Mechanistic Investigations of Reactions Involving Thieno 2,3 B Pyridine, 4 Chloro 2 Iodo

Elucidation of Palladium-Catalyzed Reaction Pathways and Catalytic Cycles

While specific, detailed experimental studies on the reaction mechanisms of 4-chloro-2-iodo-thieno[2,3-b]pyridine are not extensively documented in the reviewed literature, the reaction pathways can be elucidated based on the well-established principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. rsc.org

The catalytic cycle typically commences with the oxidative addition of the halo-heterocycle to a low-valent palladium(0) complex. In the case of 4-chloro-2-iodo-thieno[2,3-b]pyridine, the significant difference in bond dissociation energies between the C-I and C-Cl bonds dictates the initial step. The C-I bond is weaker and more reactive towards oxidative addition than the C-Cl bond. researchgate.net Therefore, the palladium(0) catalyst will selectively insert into the C-I bond at the 2-position of the thienopyridine ring, forming a Pd(II)-aryl intermediate.

Following oxidative addition, the next step is transmetalation , where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide. rsc.org This step results in a new diorganopalladium(II) complex.

The final step of the primary catalytic cycle is reductive elimination , where the two organic groups on the palladium center couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

A secondary reaction could potentially occur at the 4-chloro position if the reaction conditions are harsh enough to facilitate the oxidative addition to the stronger C-Cl bond. This would involve a similar sequence of oxidative addition, transmetalation, and reductive elimination. However, achieving selective mono-functionalization at the 2-position is generally feasible under controlled conditions due to the disparate reactivity of the two halogen atoms. rsc.org

It is also plausible that under certain conditions, particularly with the use of strong oxidants, a Pd(II)/Pd(IV) catalytic cycle could be operative, although this is less common for standard cross-coupling reactions. researchgate.net

Understanding Regioselective Control through Kinetic and Thermodynamic Analyses

The regioselectivity of reactions involving 4-chloro-2-iodo-thieno[2,3-b]pyridine is predominantly under kinetic control . This means the product distribution is determined by the relative rates of the competing reaction pathways.

The primary factor governing this kinetic control is the difference in activation energies for the oxidative addition step at the C-2 (iodo) versus the C-4 (chloro) position. The bond dissociation energy of a C-I bond is significantly lower than that of a C-Cl bond on an aromatic ring. researchgate.net Consequently, the activation barrier for the oxidative addition of a Pd(0) complex to the C-I bond is much lower than that for the C-Cl bond. This leads to a much faster reaction rate at the 2-position.

Under typical cross-coupling conditions, the reaction is highly selective for the substitution of the iodine atom. To achieve a subsequent reaction at the 4-chloro position, more forcing conditions would be required, such as higher temperatures, different ligands, or a more reactive palladium catalyst.

The choice of palladium catalyst, ligands, base, and solvent can further influence the regioselectivity. rsc.orgrsc.org For instance, bulky phosphine (B1218219) ligands can affect the steric environment around the palladium center, potentially enhancing selectivity.

Identification of Key Intermediates and Transition States

Direct experimental observation of intermediates and transition states in catalytic cycles is challenging due to their transient nature. However, their existence is inferred from kinetic studies, and their structures can be modeled using computational chemistry. rsc.orgmdpi.com

For reactions involving 4-chloro-2-iodo-thieno[2,3-b]pyridine, the key intermediates and transition states are analogous to those in well-studied cross-coupling reactions:

Oxidative Addition Intermediate: The first key intermediate is the square planar Pd(II) complex formed after the oxidative addition of the C-I bond to the Pd(0) catalyst. This would be a trans-[(thieno[2,3-b]pyridin-2-yl)Pd(L)₂I] species, where L represents the phosphine ligands.

Transmetalation Transition State: The transition state for transmetalation involves the interaction of the organopalladium(II) halide intermediate with the organometallic reagent. The exact structure of this transition state will depend on the specific coupling reaction (e.g., involving a boronate complex in Suzuki coupling).

Diorganopalladium(II) Intermediate: Following transmetalation, a diorganopalladium(II) intermediate is formed, for example, trans-[(thieno[2,3-b]pyridin-2-yl)Pd(L)₂(R)], where R is the transferred organic group. Cis-trans isomerization may be necessary before reductive elimination can occur, as this step typically proceeds from a cis complex.

Reductive Elimination Transition State: This is the transition state leading to the formation of the C-C bond and the final product. It involves the two organic ligands in a cis orientation on the palladium center.

Computational and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For Thieno[2,3-b]pyridine (B153569), 4-chloro-2-iodo-, QM methods can provide a detailed picture of its electronic landscape, which is crucial for predicting its reactivity. These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential.

The positions of the chloro and iodo substituents on the thieno[2,3-b]pyridine core are expected to significantly influence these properties. The electronegative chlorine atom and the polarizable iodine atom will modulate the electron distribution across the aromatic system. For instance, QM calculations can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into how the molecule might interact with other reagents.

Research on related thieno[2,3-b]pyridine derivatives has demonstrated the utility of these approaches. For example, molecular modeling studies on other substituted thieno[2,3-b]pyridines have been used to understand their interactions with biological targets. mdpi.comnih.gov While specific QM data for 4-chloro-2-iodo-thieno[2,3-b]pyridine is not extensively published, the expected outputs from such calculations are well-established.

Table 1: Illustrative Quantum Mechanical Properties of Thieno[2,3-b]pyridine, 4-chloro-2-iodo-

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity as an electron donor.
LUMO Energy-1.8 eVRepresents the molecule's ability to accept electrons. A lower energy suggests greater reactivity as an electron acceptor.
HOMO-LUMO Gap4.7 eVCorrelates with the molecule's kinetic stability and electronic excitation energy.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and represent typical data obtained from QM calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a class of QM methods that is particularly well-suited for studying larger molecules and complex reaction pathways. DFT calculations can be employed to investigate the mechanisms of chemical reactions involving Thieno[2,3-b]pyridine, 4-chloro-2-iodo-, providing detailed information about the transition states and intermediates along a reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, which are critical for predicting the feasibility and kinetics of a proposed transformation.

For Thieno[2,3-b]pyridine, 4-chloro-2-iodo-, DFT studies could be invaluable in predicting the outcomes of various synthetic modifications. For example, in cross-coupling reactions, which are common for halogenated aromatic compounds, DFT could help to determine whether the C-Cl or C-I bond is more likely to react under specific catalytic conditions. The calculations would model the oxidative addition of the catalyst to each bond, comparing the energy barriers for the two competing pathways.

While specific DFT studies on the reaction mechanisms of 4-chloro-2-iodo-thieno[2,3-b]pyridine are not readily found in the literature, the methodology has been widely applied to understand the reactivity of other heterocyclic systems. These studies provide a framework for how such investigations would be conducted and the types of insights that could be gained.

Table 2: Example of DFT-Calculated Energetics for a Hypothetical Suzuki Coupling Reaction

Reaction StepReactantTransition State Energy (kcal/mol)ProductReaction Energy (kcal/mol)
Oxidative Addition at C-IThieno[2,3-b]pyridine, 4-chloro-2-iodo- + Pd(0)+15.2Oxidative Addition Complex-5.7
Oxidative Addition at C-ClThieno[2,3-b]pyridine, 4-chloro-2-iodo- + Pd(0)+25.8Oxidative Addition Complex-2.1

Note: This table provides an illustrative comparison of the energetics for two competing reaction pathways as would be determined by DFT calculations. The lower transition state energy for oxidative addition at the C-I bond suggests this pathway would be kinetically favored.

Molecular Modeling Approaches for Rational Design of Reactivity

Molecular modeling encompasses a range of computational techniques, including QM and DFT, as well as molecular mechanics and molecular dynamics, to simulate and predict the behavior of molecules. In the context of Thieno[2,3-b]pyridine, 4-chloro-2-iodo-, molecular modeling can be a powerful tool for the rational design of new derivatives with tailored reactivity and properties. By building a computational model of the molecule, researchers can systematically modify its structure and predict the impact of these changes without the need for extensive experimental synthesis and testing.

For instance, if the goal is to design a derivative of Thieno[2,3-b]pyridine, 4-chloro-2-iodo- that selectively binds to a particular enzyme, molecular docking simulations can be performed. nih.govnih.gov These simulations would predict the preferred binding orientation of the molecule within the enzyme's active site and estimate the binding affinity. This information can then be used to propose modifications to the molecular structure that would enhance these interactions.

Thieno 2,3 B Pyridine, 4 Chloro 2 Iodo As a Synthetic Scaffold and Building Block

Construction of Fused and Polycyclic Heterocyclic Systems

The distinct reactivity of the C-I and C-Cl bonds in Thieno[2,3-b]pyridine (B153569), 4-chloro-2-iodo- is the cornerstone of its utility in synthesizing fused and polycyclic heterocyclic systems. The greater reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, allows for selective functionalization at the 2-position of the thieno[2,3-b]pyridine core. wikipedia.orglibretexts.orgyoutube.com This initial modification leaves the less reactive 4-chloro substituent available for subsequent transformations, often under different reaction conditions. nih.govresearchgate.net

A common and powerful strategy involves an initial Sonogashira coupling of a terminal alkyne at the 2-position. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds smoothly at the iodo-substituted carbon. wikipedia.org The resulting 2-alkynyl-4-chlorothieno[2,3-b]pyridine intermediate can then undergo an intramolecular cyclization reaction to form a new fused ring. For instance, if the alkyne substituent contains a suitably positioned nucleophile, a cyclization cascade can be initiated to construct novel polycyclic frameworks.

Alternatively, a second intermolecular cross-coupling reaction can be performed at the 4-position. For example, after the initial Sonogashira reaction, a Suzuki coupling can be employed to introduce an aryl or heteroaryl group at the 4-position by reacting the 2-alkynyl-4-chlorothieno[2,3-b]pyridine with a boronic acid. researchgate.net This stepwise approach provides a high degree of control over the final structure of the polycyclic system. The synthesis of various thieno[2,3-b]pyridine derivatives often starts from precursors that undergo cyclization to form the core structure, which can then be further functionalized. researchgate.net

Below is a representative table of reactions demonstrating the construction of fused systems from related thienopyridine precursors.

PrecursorReagents and ConditionsProductApplication
2-Iodothieno[2,3-b]pyridine derivativeTerminal alkyne, Pd(PPh₃)₄, CuI, Et₃N2-Alkynylthieno[2,3-b]pyridineIntermediate for fused systems
4-Chlorothieno[2,3-b]pyridine (B3024653) derivativeArylboronic acid, Pd(OAc)₂, P(t-Bu)₃, K₂CO₃4-Arylthieno[2,3-b]pyridineBuilding block for biaryl compounds
3-Cyanopyridine-2(1H)-thionesα-Halo ketone, BaseFused thieno[2,3-b]pyridineSynthesis of polycyclic systems

Precursors for Advanced Organic Materials

The thieno[2,3-b]pyridine scaffold is an attractive core for the development of advanced organic materials due to its planarity, rigidity, and potential for extensive π-conjugation. Thieno[2,3-b]pyridine, 4-chloro-2-iodo- serves as an excellent starting material for the synthesis of such materials, particularly for applications in optoelectronics and organic semiconductors. researchgate.netacs.org

Design and Synthesis of Optoelectronic Materials

The development of novel organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the precise tuning of their electronic and photophysical properties. The thieno[3,4-b]thiophene (B1596311) moiety, an isomer of thieno[2,3-b]pyridine, is known for its ability to modulate electronic structures due to a unique quinoid-resonance effect. researchgate.netacs.org Similar principles apply to the design of materials based on the thieno[2,3-b]pyridine core.

Starting with Thieno[2,3-b]pyridine, 4-chloro-2-iodo-, sequential cross-coupling reactions can be used to introduce various aromatic and heteroaromatic substituents. This allows for the systematic extension of the π-conjugated system and the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, a Sonogashira coupling at the 2-position followed by a Suzuki coupling at the 4-position with different aromatic partners can lead to donor-acceptor type structures, which are highly desirable for optoelectronic applications. researchgate.net

Development of Organic Semiconductors

Organic semiconductors are the active components in organic field-effect transistors (OFETs). researchgate.net The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. Thieno-fused aromatic systems are prominent in this field due to their excellent charge transport properties and environmental stability. researchgate.netmdpi.com

The synthesis of organic semiconductors based on the thieno[2,3-b]pyridine scaffold can be readily achieved using Thieno[2,3-b]pyridine, 4-chloro-2-iodo- as a starting point. Palladium-catalyzed cross-coupling reactions are instrumental in building up the desired molecular architecture. For instance, symmetrical or unsymmetrical bi-aryl or oligo-aryl structures can be constructed through a sequence of Suzuki or Stille couplings. The choice of the coupling partners allows for the introduction of solubilizing alkyl chains, which are often necessary for solution-based processing of the organic semiconductor films.

The following table summarizes representative thieno-based scaffolds used in organic semiconductors and their performance.

Thieno-based ScaffoldApplicationReported Mobility (cm²/Vs)
Dithieno[3,2-b:2',3'-d]thiophene derivativesOFETs>1.0
Benzo[b]thieno[2,3-d]thiophene derivativesOFETs~0.34
Thieno[3,2-c]pyridine-4,6-dione derived polymersOFETsup to 0.32

Intermediates for Complex Organic Molecules

Beyond the realm of materials science, Thieno[2,3-b]pyridine, 4-chloro-2-iodo- is a valuable intermediate for the synthesis of complex organic molecules, including biologically active compounds and natural product analogues. The thieno[2,3-b]pyridine core is present in a number of compounds with interesting pharmacological properties. nih.govnih.govnih.gov

The ability to selectively functionalize the 2- and 4-positions of the thieno[2,3-b]pyridine ring system is crucial for building molecular complexity. For instance, a complex fragment can be introduced at the 2-position via a Sonogashira or Suzuki coupling, followed by a different transformation at the 4-position, such as a Buchwald-Hartwig amination to install a nitrogen-containing substituent. This modular approach allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. The synthesis of various thieno[2,3-b]pyridines has been explored for their potential as anticancer agents. nih.govnih.gov

The synthesis of complex thieno[2,3-b]pyridine derivatives often involves multi-step sequences where the strategic use of cross-coupling reactions plays a pivotal role. The differential reactivity of the two halogen atoms in Thieno[2,3-b]pyridine, 4-chloro-2-iodo- provides a reliable handle for the sequential introduction of different molecular fragments, making it a powerful tool in the arsenal (B13267) of the synthetic organic chemist.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework.

¹H NMR: In the ¹H NMR spectrum of thieno[2,3-b]pyridine (B153569) derivatives, the chemical shifts, splitting patterns, and coupling constants of the protons provide crucial information for assigning their positions on the heterocyclic ring system. For instance, in related thieno[2,3-b]pyridine structures, protons on the pyridine (B92270) and thiophene (B33073) rings typically appear in distinct regions of the spectrum, and their interactions (couplings) reveal their proximity to one another. researchgate.netnih.gov The precise chemical shifts for 4-chloro-2-iodothieno[2,3-b]pyridine would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in thieno[2,3-b]pyridines are characteristic of their chemical environment. researchgate.net The carbons directly bonded to the electronegative chlorine and iodine atoms in 4-chloro-2-iodothieno[2,3-b]pyridine would exhibit downfield shifts. Studies on substituted thieno[2,3-b]pyridines have shown that the location of substituents can be precisely assigned based on the ¹³C chemical shifts. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the ring system. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the two spectra. These techniques are essential for complex structures and for confirming assignments made from one-dimensional spectra.

Table 1: Representative NMR Data for Thieno[2,3-b]pyridine Derivatives This table is illustrative and based on data for related compounds. Precise values for 4-chloro-2-iodothieno[2,3-b]pyridine require experimental determination.

Technique Observed Chemical Shifts (ppm) / Correlations Interpretation
¹H NMR δ 7.0-9.0Aromatic protons on the thieno[2,3-b]pyridine core.
¹³C NMR δ 110-160Carbon atoms of the heterocyclic rings.
COSY Cross-peaks between adjacent protons.Shows H-H correlations, confirming the proton sequence.
HSQC Cross-peaks between protons and their directly attached carbons.Links the ¹H and ¹³C assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 4-chloro-2-iodothieno[2,3-b]pyridine (C₇H₃ClINS), the expected monoisotopic mass would be calculated with high accuracy, confirming the presence and number of each element, including the characteristic isotopic pattern of chlorine. aablocks.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for identifying it within a mixture. The compound would be separated on an LC column and then introduced into the mass spectrometer, which would provide its mass spectrum, confirming its identity. synhet.comnih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 2: Mass Spectrometry Data for 4-chloro-2-iodothieno[2,3-b]pyridine

Technique Parameter Value
Molecular Formula C₇H₃ClINS
Molecular Weight 295.53 g/mol
HRMS (Calculated) [M+H]⁺Expected precise m/z value.
LC-MS Retention TimeDependent on LC conditions.
m/zCorresponds to the molecular ion and fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For 4-chloro-2-iodothieno[2,3-b]pyridine, the IR spectrum would exhibit characteristic absorption bands for the C-H, C=C, C=N, and C-S bonds within the heterocyclic ring structure. The presence of the C-Cl and C-I bonds would also give rise to absorptions in the lower frequency (fingerprint) region of the spectrum. While detailed interpretation can be complex, IR spectroscopy provides a quick and valuable confirmation of the presence of the core thieno[2,3-b]pyridine structure. researchgate.net

Table 3: Expected IR Absorption Bands for 4-chloro-2-iodothieno[2,3-b]pyridine

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
C=C and C=N stretch1400-1600
C-S stretch600-800
C-Cl stretch600-800
C-I stretch~500

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thienopyridine derivatives often involves multi-step processes. rsc.org Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of Thieno[2,3-b]pyridine (B153569), 4-chloro-2-iodo-. This includes the adoption of green chemistry principles to minimize waste and the use of hazardous reagents. unibo.it

Furthermore, phase transfer catalysis (PTC) has been successfully used for the one-pot synthesis of other polyfunctionally substituted thienopyridines and could be a viable strategy. nih.gov Below is a table illustrating a hypothetical comparison between a traditional multi-step synthesis and a potential one-pot green synthesis for a similar thienopyridine structure.

| Work-up | Multiple extractions and purifications | Simple filtration |

Exploration of Novel Reactivity and Unconventional Transformations

The presence of two different halogen atoms at the 2- and 4-positions of the Thieno[2,3-b]pyridine, 4-chloro-2-iodo- core offers opportunities for selective and diverse chemical transformations. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, allowing for regioselective cross-coupling reactions.

Future research should explore a variety of modern cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce a wide range of substituents at the 2-position, while leaving the 4-chloro position intact for subsequent modifications. This differential reactivity is crucial for building molecular complexity. researchgate.net

Moreover, unconventional transformations beyond standard cross-coupling reactions could be investigated. This might include C-H activation reactions at other positions of the heterocyclic core or the exploration of novel cyclization reactions to build more complex fused systems. The Vilsmeier-Haack reagent, for example, has been used to synthesize formylated chlorothieno[2,3-b]pyridine derivatives, indicating the potential for electrophilic substitution reactions under specific conditions. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening (HTS) in drug discovery has driven the development of automated synthesis platforms. thermofisher.com The Thieno[2,3-b]pyridine, 4-chloro-2-iodo- scaffold is an ideal candidate for such platforms due to its potential for divergent synthesis.

Automated synthesizers can be programmed to perform a series of selective cross-coupling reactions at the 2- and 4-positions with a large set of building blocks, rapidly generating a library of diverse thienopyridine derivatives. thermofisher.com This would enable the efficient exploration of the chemical space around this scaffold and accelerate the identification of new bioactive molecules. mdpi.com

Table 2: Hypothetical High-Throughput Synthesis Array

Building Block at C2 (via Suzuki coupling) Building Block at C4 (via Buchwald-Hartwig amination) Resulting Compound Structure
Phenylboronic acid Aniline 2-phenyl-4-anilino-thieno[2,3-b]pyridine
Pyridin-3-ylboronic acid Morpholine (B109124) 2-(pyridin-3-yl)-4-morpholino-thieno[2,3-b]pyridine

Rational Design of Thienopyridine-Based Scaffolds with Tunable Reactivity and Properties

Rational drug design relies on understanding the structure-activity relationships (SAR) of a chemical scaffold. nih.govresearchgate.net The Thieno[2,3-b]pyridine, 4-chloro-2-iodo- scaffold allows for the systematic modification of its structure to tune its physicochemical and pharmacological properties. The introduction of different functional groups can influence properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-likeness. researchgate.net

By strategically modifying the 2- and 4-positions, researchers can design molecules that specifically target a particular biological receptor or enzyme. For example, thienopyridine derivatives have been investigated as inhibitors of various kinases and as antiplatelet agents. nih.govmdpi.com The ability to introduce a wide variety of substituents on the Thieno[2,3-b]pyridine, 4-chloro-2-iodo- core would allow for the fine-tuning of these activities.

In silico screening and molecular modeling can be used to predict the binding of designed derivatives to specific targets, guiding the synthetic efforts towards the most promising candidates. mdpi.com This synergy between computational chemistry and synthetic chemistry will be crucial for the rational design of novel thienopyridine-based therapeutics. rsc.orgnih.gov

Q & A

Q. What are the key synthetic routes for 4-chloro-2-iodo-thieno[2,3-b]pyridine, and what factors influence cyclization efficiency?

The synthesis of thieno[2,3-b]pyridine derivatives often employs α-halo carbonyl compounds (e.g., chloroacetone, phenacyl chloride) as alkylating agents in one-pot systems. For example, intermediates such as cyanothioacetamide or 4-(chloromethyl)-2-(4-chlorophenyl)thiazole are refluxed with α-halo ketones in sodium ethoxide to facilitate intramolecular cyclization. The presence of a carbonyl group at the aryl position is critical, as it enables bifunctional reactivity (electrophilic and nucleophilic) during condensation, improving cyclization yields compared to bulky substituents . Optimal conditions include refluxing in absolute ethanol for 2–3 hours, followed by recrystallization.

Q. Which spectroscopic and analytical methods are most reliable for characterizing thieno[2,3-b]pyridine derivatives?

Characterization typically involves a combination of elemental analysis, NMR (¹H/¹³C), and mass spectrometry (GC-MS or LC-MS). For example, GC-MS was used to confirm the structure of 2,4-dichloro-thieno[2,3-d]pyrimidine derivatives, while IR spectroscopy helps identify functional groups like carbonyl or amino moieties. X-ray crystallography is recommended for resolving regiochemical ambiguities in halogenated analogs .

Q. What intermediates are critical in the synthesis of 4-chloro-2-iodo-thieno[2,3-b]pyridine, and how are they optimized?

Key intermediates include S-alkylated precursors (e.g., compounds 11a–c in ), synthesized by reacting thiol-containing starting materials with α-halo ketones. Optimization involves selecting less bulky substituents (e.g., -CONH₂ instead of aromatic groups) to enhance cyclization efficiency. For instance, cyanothioacetamide-derived intermediates exhibit higher reactivity due to favorable electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers address contradictions in cyclization yields when using halogenated substrates?

Discrepancies in yields often arise from steric hindrance or electronic effects. Bulky substituents (e.g., aryl halides) may impede intramolecular cyclization, whereas α-halo carbonyl compounds with electron-deficient aromatic rings enhance reactivity. Computational modeling (e.g., DFT studies) can predict steric/electronic profiles of intermediates to guide substrate selection .

Q. What mechanistic insights explain the role of α-halo carbonyl compounds in thieno[2,3-b]pyridine synthesis?

α-Halo carbonyl compounds act as bifunctional reagents: the carbonyl group facilitates nucleophilic attack by thiols or amines, while the halogen (e.g., Cl, I) serves as a leaving group during cyclization. This dual reactivity enables efficient ring closure via [1,5]-sigmatropic rearrangements or Thorpe-Ziegler reactions, as demonstrated in the synthesis of 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines .

Q. What strategies enhance the biological activity of thieno[2,3-b]pyridine derivatives against drug-resistant targets?

Substituent engineering is critical. For example, incorporating N-cyclopropyl groups improves antimicrobial activity against E. coli ATCC10536 compared to N-ethyl analogs . Halogenation (Cl, I) at specific positions enhances cytotoxicity by modulating interactions with kinase active sites (e.g., PIM-1 kinase inhibition) .

Q. How can computational methods streamline the design of thieno[2,3-b]pyridine-based anticancer agents?

In silico approaches like molecular docking and QSAR models predict binding affinities to targets such as PLC-γ2 or ubiquitin hydrolases. For instance, virtual screening identified thieno[2,3-b]pyridine analogs with nanomolar inhibitory activity against KDR kinase, guiding synthetic prioritization .

Q. What is the role of halogen substituents (Cl, I) in the bioactivity and stability of thieno[2,3-b]pyridines?

Chlorine and iodine enhance electrophilicity, improving DNA intercalation or covalent binding to cysteine residues in kinase domains. Iodo-substituted derivatives exhibit prolonged in vivo stability due to reduced metabolic cleavage compared to bromo analogs. However, excessive halogen bulk may reduce solubility, necessitating prodrug strategies .

Methodological Guidance

  • Synthesis Optimization : Prioritize α-halo carbonyl reagents with low steric hindrance and monitor reaction progress via TLC or HPLC .
  • Biological Assays : Use MTT or resazurin assays for cytotoxicity screening against multidrug-resistant cell lines, complemented by kinase inhibition profiling .
  • Computational Tools : Employ Gaussian or AutoDock for conformational analysis and binding energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.